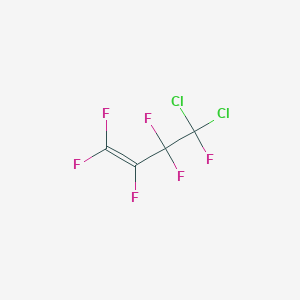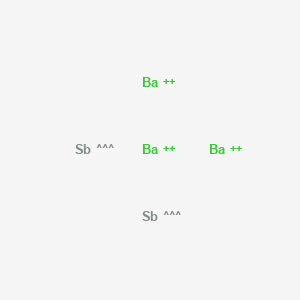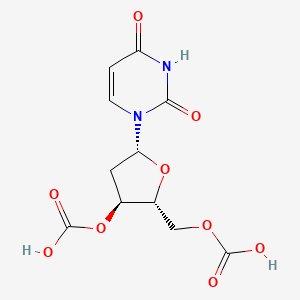
Diacetyl deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetyl deoxyuridine is a synthetic nucleoside analog that combines the structural features of diacetyl and deoxyuridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of 3’,5’-di-O-acetylthymidine to obtain 5-bromomethyl-3’,5’-di-O-acetyl-2’-deoxyuridine, which is then reacted with appropriate thiol compounds to yield the desired product .
Industrial Production Methods
Industrial production of diacetyl deoxyuridine typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetyl deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Diacetyl deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
Wirkmechanismus
Diacetyl deoxyuridine exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of viral DNA polymerases. This results in the production of faulty DNA, which inhibits viral replication and reduces the infectivity of the virus . The molecular targets include thymidylate phosphorylase and viral DNA polymerases, which are crucial for DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyuridine: A naturally occurring nucleoside that is structurally similar to diacetyl deoxyuridine but lacks the diacetyl groups.
Idoxuridine: An antiviral drug that is a halogenated derivative of deoxyuridine.
Trifluridine: Another antiviral compound similar to idoxuridine, used in the treatment of viral eye infections.
Uniqueness
This compound is unique due to the presence of diacetyl groups, which enhance its chemical reactivity and potential antiviral properties. This structural modification allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C11H12N2O9 |
|---|---|
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H12N2O9/c14-7-1-2-13(9(15)12-7)8-3-5(22-11(18)19)6(21-8)4-20-10(16)17/h1-2,5-6,8H,3-4H2,(H,16,17)(H,18,19)(H,12,14,15)/t5-,6+,8+/m0/s1 |
InChI-Schlüssel |
BJKQZVDVFUKTSN-SHYZEUOFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



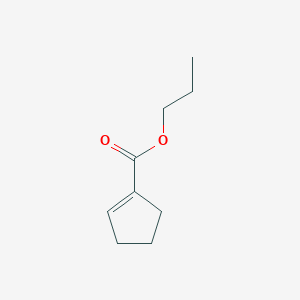
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
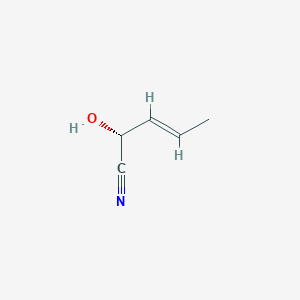
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
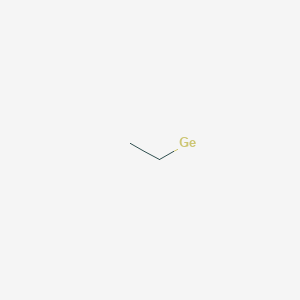
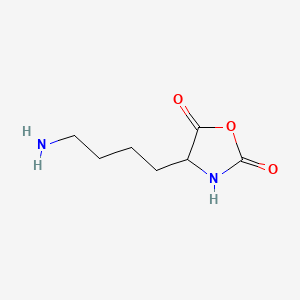
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
